molecular formula C10H16N4O3S B6754062 3-[2-(1,1-Dioxo-1,2-thiazolidin-2-yl)ethylamino]-1-methylpyrazin-2-one

3-[2-(1,1-Dioxo-1,2-thiazolidin-2-yl)ethylamino]-1-methylpyrazin-2-one

Cat. No.: B6754062
M. Wt: 272.33 g/mol
InChI Key: UBWYXQUWEJMDMG-UHFFFAOYSA-N
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Description

3-[2-(1,1-Dioxo-1,2-thiazolidin-2-yl)ethylamino]-1-methylpyrazin-2-one is a complex organic compound featuring a thiazolidine ring fused with a pyrazinone moiety

Properties

IUPAC Name

3-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethylamino]-1-methylpyrazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O3S/c1-13-6-3-11-9(10(13)15)12-4-7-14-5-2-8-18(14,16)17/h3,6H,2,4-5,7-8H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBWYXQUWEJMDMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C(C1=O)NCCN2CCCS2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(1,1-Dioxo-1,2-thiazolidin-2-yl)ethylamino]-1-methylpyrazin-2-one typically involves multi-step organic reactions. One common method includes the reaction of a thiazolidine derivative with a pyrazinone precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and the use of industrial reactors are employed to produce the compound on a commercial scale .

Chemical Reactions Analysis

Types of Reactions

3-[2-(1,1-Dioxo-1,2-thiazolidin-2-yl)ethylamino]-1-methylpyrazin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

3-[2-(1,1-Dioxo-1,2-thiazolidin-2-yl)ethylamino]-1-methylpyrazin-2-one has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[2-(1,1-Dioxo-1,2-thiazolidin-2-yl)ethylamino]-1-methylpyrazin-2-one involves its interaction with specific molecular targets. It may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-[2-(1,1-Dioxo-1,2-thiazolidin-2-yl)ethylamino]-1-methylpyrazin-2-one apart is its unique combination of a thiazolidine ring and a pyrazinone moiety, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications .

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